![molecular formula C13H22Cl2N4 B2492103 (2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride CAS No. 1240527-76-7](/img/structure/B2492103.png)

(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

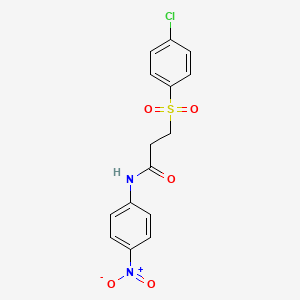

“(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N4. It has a molecular weight of 305.25 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines . The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo .Molecular Structure Analysis

The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) are described in a study . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis

The reaction of chloroethynylphosphonates with 2-hydrazinopyridines proceeds through a 5-endo-dig cyclization to form imidazo . When using highly electron-deficient 2-hydrazinopyridines, the [1,2,4]triazolo[4,3-a]pyridines obtained were converted into [1,2,4]triazolo[1,5-a]pyridines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight and molecular formula . Further details about its boiling point, density, and other properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis : Research has shown the efficacy of using triazolopyridines, a class to which the specified compound belongs, in the synthesis of diverse heterocyclic compounds. For instance, Ibrahim et al. (2011) demonstrated the facile synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, highlighting the versatile applications of these compounds in chemical synthesis (Ibrahim et al., 2011).

Pharmaceutical Applications : Mishchuk et al. (2016) studied functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. Their research found potential utility in drug design, particularly for compounds stimulating GLP-1 secretion, which could be significant in anti-diabetes drug leads (Mishchuk et al., 2016).

Structural and Optical Properties : Dymińska et al. (2022) explored the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related compound. This research provides insights into the structural behavior and potential applications in optoelectronics or as a luminescent material (Dymińska et al., 2022).

Antitumor and Antibacterial Properties : Several studies have investigated the antitumor and antibacterial properties of triazolopyridine derivatives. For example, Hafez and El-Gazzar (2009) demonstrated the potential antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide compounds, indicating their potential in cancer treatment (Hafez & El-Gazzar, 2009). Similarly, Sadana et al. (2003) synthesized triazolo[4,3-a] pyridines with notable antibacterial activity, highlighting their potential in combating bacterial infections (Sadana et al., 2003).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4.2ClH/c1-3-6-11(2)9-14-10-13-16-15-12-7-4-5-8-17(12)13;;/h4-5,7-8,11,14H,3,6,9-10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAKHRPRAGUAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CNCC1=NN=C2N1C=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)

![4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one](/img/structure/B2492023.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)